An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde
Section 1: Introduction and Compound Identification
6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a valuable and versatile intermediate in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The specific substitution pattern of this molecule—a bromine atom at the 6-position, a methoxy group at the 4-position, and a formyl group at the 3-position—provides multiple reactive handles for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, a probable synthetic pathway with mechanistic considerations, standardized analytical methodologies for its characterization, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic and medicinal chemistry programs.
The unique electronic properties conferred by the electron-withdrawing bromine atom and the electron-donating methoxy group create a unique chemical personality, influencing its reactivity, solubility, and potential for intermolecular interactions. The aldehyde at the C3 position is a critical functional group, acting as a precursor for the synthesis of more complex molecules such as Tryptophan analogues, and for the construction of fused heterocyclic systems.[1]
Compound Identifiers:
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IUPAC Name: 6-bromo-4-methoxy-1H-indole-3-carbaldehyde
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CAS Number: 1202766-19-5[2]
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Molecular Formula: C₁₀H₈BrNO₂[2]
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Molecular Weight: 254.08 g/mol [2]
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application, dictating its behavior in different solvents, its stability, and its suitability for various reaction conditions. The data presented below has been consolidated from available chemical databases.
| Property | Value / Description | Source |
| Molecular Weight | 254.08 g/mol | [2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Appearance | Expected to be a solid, likely pale yellow to brown in color. | [3] |
| Melting Point | Data not explicitly available. For the related compound 6-bromo-1H-indole-3-carbaldehyde, the melting point is 202-206 °C. The 4-methoxy group may influence this value. | |
| Boiling Point | Not specified; likely to decompose at high temperatures before boiling under atmospheric pressure. | |
| Solubility | Expected to have low solubility in water. Soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and moderately soluble in alcohols and chlorinated solvents. | [4][5] |
| Storage Conditions | Store at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen) to prevent degradation. | [2] |
Section 3: Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction
The most direct and widely adopted method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[1] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings. The choice of this method is dictated by its high efficiency and regioselectivity for the C3 position of the indole nucleus, which is the most nucleophilic site.
The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6] This reagent is a potent electrophile that attacks the indole ring.
Mechanism Rationale:
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Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the elimination of a phosphate byproduct and the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).
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Electrophilic Aromatic Substitution: The electron-rich indole, specifically the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key to the reaction's regioselectivity.
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Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water and subsequent hydrolysis replaces the nitrogen group with a carbonyl oxygen, yielding the final 6-bromo-4-methoxy-1H-indole-3-carbaldehyde product.[6]
A generalized protocol, based on procedures for similar substituted indoles, is provided below.[7][8]
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C using an ice bath.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
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Indole Addition: Dissolve the starting material, 6-bromo-4-methoxy-1H-indole, in a minimal amount of DMF and add it slowly to the reaction mixture, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup: Carefully pour the viscous reaction mixture into a beaker of crushed ice and water.
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Neutralization: Basify the aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.[7]
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Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction```dot
Caption: Standard workflow for analytical characterization.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is not widely available, data from closely related bromo-indole-carbaldehydes can be used to establish prudent safety practices. [4][9][10][11]
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Health Hazards:
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Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [4] * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [4][9] * First Aid:
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If on skin: Wash with plenty of soap and water. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [9][10]
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-
-
Storage:
Section 6: Conclusion
6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its physicochemical properties, governed by its unique substitution pattern, make it amenable to a variety of chemical transformations. Understanding its synthesis via established methods like the Vilsmeier-Haack reaction, coupled with rigorous analytical characterization and adherence to strict safety protocols, is paramount for its successful application in research and development. This guide serves as a foundational resource for scientists working with this valuable chemical intermediate.
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